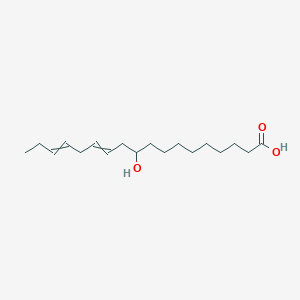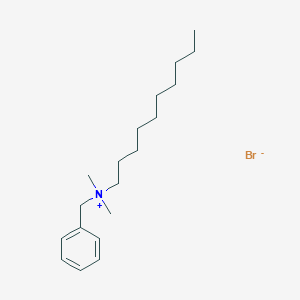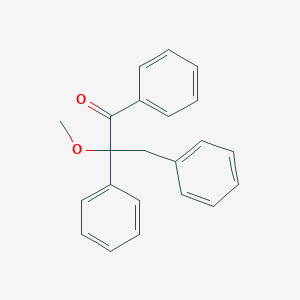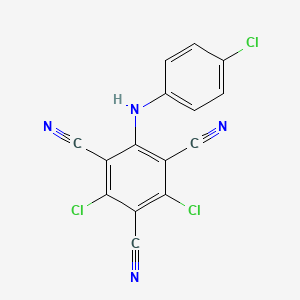
2-(4-Arsonoanilino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Arsonoanilino)benzoic acid is an organic compound that features both an arsonic acid group and a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Arsonoanilino)benzoic acid typically involves the reaction of 4-nitrobenzoic acid with an arsonic acid derivative. The process generally includes the following steps:
Nitration: 4-nitrobenzoic acid is synthesized by nitrating benzoic acid.
Reduction: The nitro group in 4-nitrobenzoic acid is reduced to an amino group, forming 4-aminobenzoic acid.
Arsonation: The amino group in 4-aminobenzoic acid is then reacted with an arsonic acid derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Arsonoanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: The arsonic acid group can be reduced to form arsonous acid derivatives.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(4-Arsonoanilino)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential as a biological marker and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Arsonoanilino)benzoic acid involves its interaction with various molecular targets and pathways. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the arsonic acid group.
Benzoic acid: Lacks both the amino and arsonic acid groups.
Arsanilic acid: Contains an arsonic acid group but lacks the benzoic acid structure.
Uniqueness
2-(4-Arsonoanilino)benzoic acid is unique due to the presence of both an arsonic acid group and a benzoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
33354-38-0 |
|---|---|
Fórmula molecular |
C13H12AsNO5 |
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
2-(4-arsonoanilino)benzoic acid |
InChI |
InChI=1S/C13H12AsNO5/c16-13(17)11-3-1-2-4-12(11)15-10-7-5-9(6-8-10)14(18,19)20/h1-8,15H,(H,16,17)(H2,18,19,20) |
Clave InChI |
NBVBUAXATMBRQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



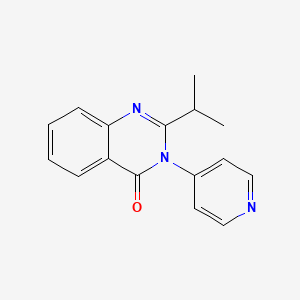
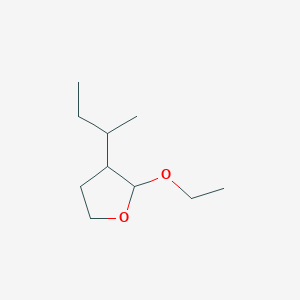
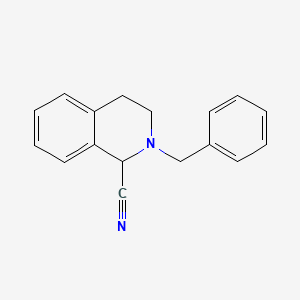

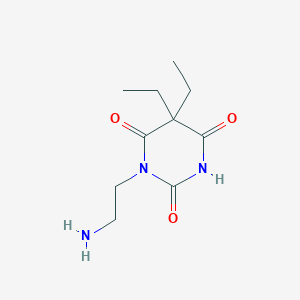

![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
